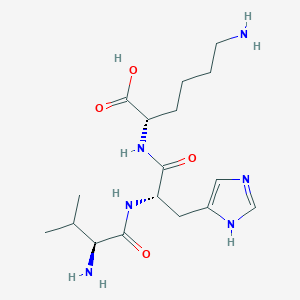
L-Lysine, L-valyl-L-histidyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Lysine, L-valyl-L-histidyl- is a tripeptide compound composed of the amino acids L-lysine, L-valine, and L-histidine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, L-valyl-L-histidyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Activation of Amino Acids: Each amino acid is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or similar coupling agents.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of L-Lysine, L-valyl-L-histidyl- may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. Solution-phase synthesis can be advantageous for large-scale production due to its scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
L-Lysine, L-valyl-L-histidyl- can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form histidinal or other oxidation products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the desired substitution, such as alkylating agents for introducing alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue can lead to the formation of histidinal, while reduction can result in the cleavage of disulfide bonds.
科学的研究の応用
L-Lysine, L-valyl-L-histidyl- has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and immunomodulatory properties.
Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays.
作用機序
The mechanism of action of L-Lysine, L-valyl-L-histidyl- involves its interaction with specific molecular targets and pathways. The histidine residue can bind to metal ions, influencing redox reactions and enzyme activity. The lysine and valine residues contribute to the peptide’s overall structure and stability, affecting its biological activity.
類似化合物との比較
Similar Compounds
Glycyl-L-histidyl-L-lysine (GHK): A tripeptide with similar properties, known for its role in wound healing and anti-inflammatory effects.
L-Lysine, L-valyl-L-cysteinyl-L-histidyl-L-histidyl-: Another peptide with a similar structure, used in various biochemical studies.
Uniqueness
L-Lysine, L-valyl-L-histidyl- is unique due to its specific combination of amino acids, which imparts distinct chemical and biological properties. Its ability to interact with metal ions and participate in redox reactions sets it apart from other peptides.
This detailed article provides a comprehensive overview of L-Lysine, L-valyl-L-histidyl-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
510727-21-6 |
|---|---|
分子式 |
C17H30N6O4 |
分子量 |
382.5 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C17H30N6O4/c1-10(2)14(19)16(25)23-13(7-11-8-20-9-21-11)15(24)22-12(17(26)27)5-3-4-6-18/h8-10,12-14H,3-7,18-19H2,1-2H3,(H,20,21)(H,22,24)(H,23,25)(H,26,27)/t12-,13-,14-/m0/s1 |
InChIキー |
CHWRZUGUMAMTFC-IHRRRGAJSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)O)N |
正規SMILES |
CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


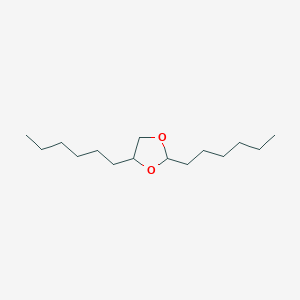
![Ethyl 2-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B14248957.png)
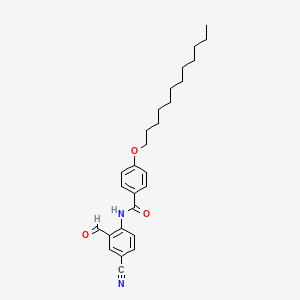
![1-[(8R,9S,13S)-3-methoxy-13-methyl-6,7,8,9,11,12-hexahydrocyclopenta[a]phenanthren-17-yl]propan-1-one](/img/structure/B14248964.png)
methanone](/img/structure/B14248968.png)
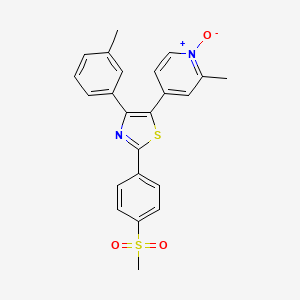
![Carbamic acid, [1-(phenylmethoxy)ethyl]-, phenylmethyl ester](/img/structure/B14248973.png)
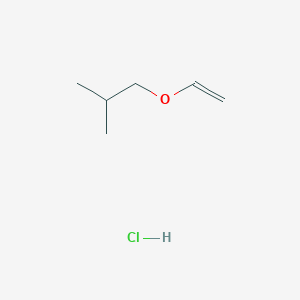
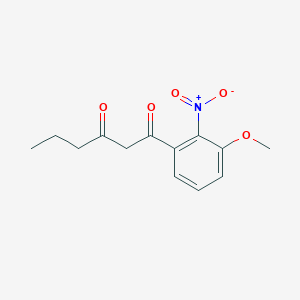
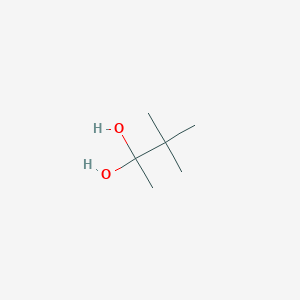


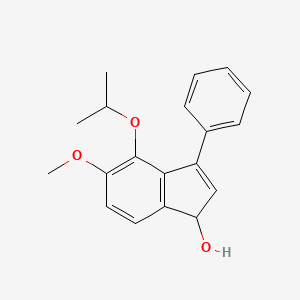
![1-[2-(3,3-Diphenyloxiran-2-yl)ethyl]piperidine](/img/structure/B14249003.png)
